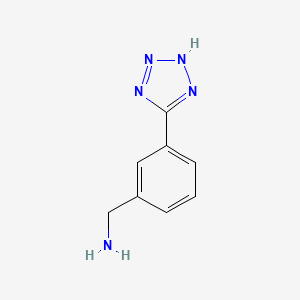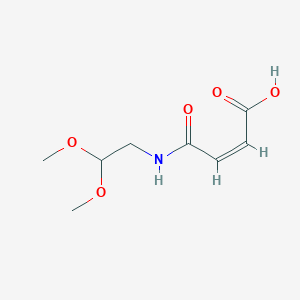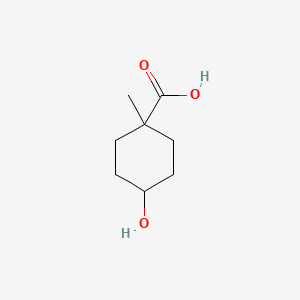
Azetidine-2-carbonitrile
Overview
Description
Azetidine-2-carbonitrile is a four-membered nitrogen-containing heterocycle with a nitrile group attached to the second carbon atom. This compound is of significant interest in organic chemistry due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the strained four-membered ring imparts unique reactivity to this compound, making it a valuable building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Azetidine-2-carbonitrile primarily targets Dihydroorotate Dehydrogenase (DHODH) , an enzyme necessary for pyrimidine biosynthesis in protozoan parasites of the genus Plasmodium . This enzyme plays a crucial role in the life cycle of these parasites, making it an attractive target for antimalarial drugs .
Mode of Action
This compound interacts with its target, DHODH, by inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidines, which are essential components of nucleic acids . The disruption of this critical pathway affects the growth and replication of the parasites .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . DHODH, the enzyme targeted by this compound, catalyzes the fourth step in this pathway, which involves the oxidation of L-dihydroorotate to orotate . By inhibiting DHODH, this compound disrupts this pathway, leading to a deficiency in pyrimidines and, consequently, a disruption in nucleic acid synthesis .
Pharmacokinetics
One study reported that an optimized compound derived from this compound, known as brd9185, has a long half-life (15 hours) and low clearance in mice . These properties suggest that this compound and its derivatives may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to their potential as antimalarial drugs .
Result of Action
The primary result of this compound’s action is the inhibition of growth and replication of protozoan parasites of the genus Plasmodium . By inhibiting DHODH and disrupting pyrimidine biosynthesis, this compound causes a deficiency in nucleic acids, which are essential for the growth and replication of these parasites .
Biochemical Analysis
Biochemical Properties
Azetidine-2-carbonitrile has been found to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is necessary for pyrimidine biosynthesis in protozoan parasites of the genus Plasmodium .
Cellular Effects
In terms of cellular effects, this compound has been shown to trigger pro-inflammatory and pro-apoptotic responses in BV2 microglial cells . It has also been found to induce endoplasmic reticulum stress, leading to the activation of the unfolded protein response and autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DHODH, inhibiting the enzyme’s activity and disrupting pyrimidine biosynthesis . This disruption can lead to detrimental effects on the cells of protozoan parasites, potentially making this compound a useful tool in the treatment of diseases caused by these organisms .
Dosage Effects in Animal Models
One study found that an optimized compound derived from this compound was curative after just three doses in a Plasmodium berghei mouse model .
Metabolic Pathways
This compound’s inhibition of DHODH places it within the metabolic pathway of pyrimidine biosynthesis . By inhibiting DHODH, this compound disrupts this pathway, potentially leading to a decrease in the production of pyrimidines .
Transport and Distribution
Given its interactions with enzymes such as DHODH, it is likely that it is transported to sites where these enzymes are active .
Subcellular Localization
Given its role in inhibiting DHODH, it is likely that it localizes to areas of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-2-carbonitrile can be synthesized through several methods. One common approach involves the base-promoted α-alkylation of N-(1-arylethyl)azetidine-2-carbonitriles via the formation of their N-borane complexes. For example, treatment of diastereomerically pure borane N-(1′-(4′′-methoxyphenyl)ethyl)this compound complex with lithium diisopropylamide at low temperatures followed by benzyl bromide produces α-benzylated azetidine-2-carbonitriles .
Industrial Production Methods: Industrial production of this compound typically involves the amidation of methyl esters with aqueous ammonia, followed by cyclization and nitrile formation. This method allows for the large-scale production of this compound with high yields .
Chemical Reactions Analysis
Types of Reactions: Azetidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The azetidine ring can be oxidized to form more complex structures.
Common Reagents and Conditions:
Substitution: Benzyl bromide in the presence of a base such as lithium diisopropylamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: α-Substituted azetidine-2-carbonitriles.
Reduction: Azetidine-2-amine.
Oxidation: Various oxidized azetidine derivatives.
Scientific Research Applications
Azetidine-2-carbonitrile has numerous applications in scientific research:
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another four-membered nitrogen-containing heterocycle with a carboxylic acid group instead of a nitrile group.
Azetidine-2-thione: Contains a thione group in place of the nitrile group.
Azetidine-2-amine: The nitrile group is replaced by an amine group.
Uniqueness: Azetidine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Properties
IUPAC Name |
azetidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c5-3-4-1-2-6-4/h4,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFVGUFLDVAAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)
![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)



![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)







